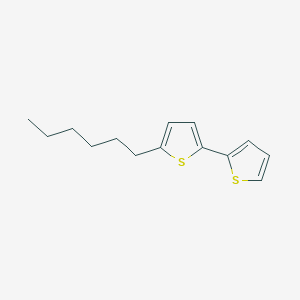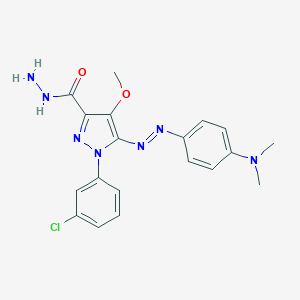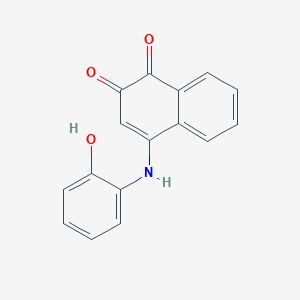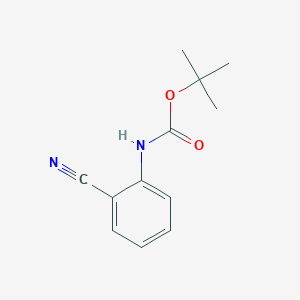
5,6-Diamino-1,10-phenanthroline
Übersicht
Beschreibung
5,6-Diamino-1,10-phenanthroline is a derivative of 1,10-phenanthroline . It is a bifunctional quinone oxidant which, when used in conjunction with Zn 2+ catalysts, is used to affect the aerobic oxidation of secondary amines to a variety of value-added motifs, including indoles .
Synthesis Analysis
A new preparative route to 5,6-diamino-1,10-phenanthroline has been described which triples the isolated yields found in existing syntheses (67% vs. 22% from 1,10-phenanthroline) and utilizes mild reaction conditions .Chemical Reactions Analysis
1,10-Phenanthroline-5,6-dione (phendio) forms Cu (II) and Ag (I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential .Wissenschaftliche Forschungsanwendungen
Amperometric Glucose Biosensors
5,6-Diamino-1,10-phenanthroline has been examined as an electron transfer mediator suitable for amperometric glucose biosensors . The electrochemical responses of these biosensors on varied concentrations of glucose were investigated under aerobic and anaerobic conditions .
Redox Mediator for Glucose Oxidase
This compound can be applied as a redox mediator for glucose oxidase . It could be more suitable for a reagent-less biosensor design than other compounds .
Preparation of Organic Rare Earth Luminous Nylon
5,6-Diamino-1,10-phenanthroline can be used to prepare a type of organic rare earth luminous nylon that exhibits high efficiency and high luminous intensity under ultraviolet light irradiation or electro-stimulated conditions .
Medical Applications
The molecule could potentially revolutionize the medical field, particularly in the design of artificial eyes .
Photovoltaic Cells
It could increase the yield of photovoltaic cells through enhanced heat transfer .
Industrial Photo-Cooling Systems
This compound could improve computers and industrial photo-cooling systems .
Photo-Controller
It could serve as a photo-controller in place of piezoelectric devices .
Remote Lasers Control
5,6-Diamino-1,10-phenanthroline could be used for controlling remote lasers .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as 1,10-phenanthroline-5,6-dione, form complexes with transition metals like cu (ii) and ag (i), which show potent anti-fungal and anti-cancer activity .
Mode of Action
It’s known that the compound can interact with transition metal ions to form stable complexes . These complexes can play a crucial role in various chemical reactions, including catalysis, electrochemistry, and photochemistry .
Biochemical Pathways
It’s known that similar compounds can lead to the catalytic oxidation of nadh at low overpotential when they form complexes with transition metals .
Result of Action
It’s known that similar compounds show potent anti-fungal and anti-cancer activity when they form complexes with transition metals .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,10-phenanthroline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXMBMNXSPNINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448072 | |
| Record name | 5,6-diamino-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-1,10-phenanthroline | |
CAS RN |
168646-54-6 | |
| Record name | 5,6-Diamino-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168646-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-diamino-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5,6-Diamino-1,10-phenanthroline?
A: 5,6-Diamino-1,10-phenanthroline has the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol. []
Q2: What spectroscopic data is available for characterizing 5,6-Diamino-1,10-phenanthroline?
A: Researchers commonly use techniques like IR, 1H NMR, 13C NMR, UV-Vis, and Mass Spectroscopy to characterize 5,6-Diamino-1,10-phenanthroline and its derivatives. [, , , , ]
Q3: Is 5,6-Diamino-1,10-phenanthroline soluble in water? What about other solvents?
A: The solubility of 5,6-Diamino-1,10-phenanthroline and its derivatives can vary. Some complexes exhibit low solubility in water and common organic solvents, while others might show better solubility depending on the specific substituents and modifications. [, ]
Q4: Can 5,6-Diamino-1,10-phenanthroline be used in the synthesis of catalysts for electrochemical reactions?
A: Yes, studies show that 5,6-Diamino-1,10-phenanthroline can be used to modify carbon surfaces for creating non-precious metal catalysts. For example, it has been used to develop catalysts for the oxygen reduction reaction, a crucial process in fuel cells. [, ]
Q5: How does 5,6-Diamino-1,10-phenanthroline contribute to the catalytic activity in these systems?
A: The presence of nitrogen atoms within the 1,10-phenanthroline structure allows for the coordination of metal ions, forming complexes that can act as active sites for catalysis. [] For instance, researchers have synthesized graphite-conjugated rhenium catalysts using 5,6-Diamino-1,10-phenanthroline, demonstrating high activity for carbon dioxide reduction. []
Q6: How is 5,6-Diamino-1,10-phenanthroline typically synthesized?
A: A common synthesis route for 5,6-Diamino-1,10-phenanthroline involves a multi-step process starting from 1,10-phenanthroline. This often includes nitration followed by reduction steps to achieve the final diamino product. [, , ]
Q7: Can the synthesis of 5,6-Diamino-1,10-phenanthroline be catalyzed?
A: Yes, research has shown that Nano-Pd/C can effectively catalyze the synthesis of 5,6-Diamino-1,10-phenanthroline, leading to improved yield and reduced reaction times. []
Q8: What are some examples of derivatives synthesized from 5,6-Diamino-1,10-phenanthroline?
A8: Researchers have synthesized various derivatives by reacting 5,6-Diamino-1,10-phenanthroline with different reagents. These include:
- Schiff base ligands: Reacting with aldehydes like Benzene-1,4-dicarbaldehyde or salicylaldehyde yields Schiff base ligands, which can further form complexes with metal ions like Ni(II), Cu(II), and Co(II). [, , ]
- Dioxime ligands: Reaction with compounds like anti-dichloroglyoxime or antichloromethylglyoxime leads to the formation of vic-dioxime ligands, also capable of complexation with metal ions. [, ]
- Other heterocyclic ligands: Researchers have synthesized ligands incorporating imidazole or thiourea moieties by reacting 5,6-Diamino-1,10-phenanthroline with appropriate precursors. [, ]
Q9: Can 5,6-Diamino-1,10-phenanthroline be used to create polymeric materials with specific properties?
A: Yes, 5,6-Diamino-1,10-phenanthroline can act as a building block for polymeric complexes with interesting magnetic properties. For example, researchers have synthesized polymeric complexes with Fe2+, Co2+, or Ni2+ that exhibit ferromagnetic or antiferromagnetic behavior. []
Q10: Has the electrochemical behavior of 5,6-Diamino-1,10-phenanthroline been investigated?
A: Yes, studies have explored the electrochemical properties of 5,6-Diamino-1,10-phenanthroline and its metal complexes. For example, researchers have investigated the redox behavior of a conducting film derived from an Iron(II) tris(diaminopolypyridyl) complex containing 5,6-Diamino-1,10-phenanthroline. [] This research indicated electrocatalytic activity towards the reduction of sulfite anions.
Q11: Can 5,6-Diamino-1,10-phenanthroline be used to modify electrode surfaces?
A: Yes, researchers have used 5,6-Diamino-1,10-phenanthroline and its derivatives to modify electrode surfaces like glassy carbon electrodes. [, ] These modifications can introduce specific functionalities to the electrode surface, potentially enhancing their performance in electrochemical sensing or catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)


